molecular formula C10H13N3O3 B12275282 benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate

benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate

Cat. No.: B12275282
M. Wt: 223.23 g/mol
InChI Key: ZBXIEJDYVHPGMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate typically involves the reaction of benzyl carbamate with appropriate reagents to introduce the amino and hydroxyimino groups. One common method involves the use of N-bromoacetamide and lithium hydroxide or lithium methoxide to achieve high yields . Another approach includes the use of cesium carbonate and TBAI for the efficient synthesis of carbamates under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation (Pd-C, H2) is common for the removal of protecting groups such as the carboxybenzyl (CBz) group .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Mechanism of Action

The mechanism by which benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate exerts its effects involves its role as an intermediate in the synthesis of HIV-integrase inhibitors. The compound interacts with molecular targets and pathways involved in the inhibition of HIV integrase, an enzyme crucial for the replication of the HIV virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate is unique due to its specific configuration and functional groups, which make it particularly effective as an intermediate in the synthesis of HIV-integrase inhibitors. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate

InChI

InChI=1S/C10H13N3O3/c11-9(13-15)6-12-10(14)16-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14)

InChI Key

ZBXIEJDYVHPGMD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=NO)N

Origin of Product

United States

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